2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.68 g/mol . This compound is a pyrazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with ethylene oxide to introduce the ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties .
Comparison with Similar Compounds
2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol can be compared with other pyrazole derivatives, such as:
3-(3-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but lacks the ethan-1-ol group, which may result in different biological activities.
5-amino-3-(4-chlorophenyl)-1H-pyrazole: Similar structure but with a different substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFIKCYZCLASI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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